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Compound of Interest

Compound Name: Trimethyl(phenoxy)silane

Cat. No.: B075037

Spectroscopic Unveiling of
Trimethyl(phenoxy)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic
data for trimethyl(phenoxy)silane, a vital silyl ether in organic synthesis and pharmaceutical
development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic profiles, this document serves as an essential
resource for the structural elucidation and characterization of this compound.

Overview of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and UV-Vis spectroscopic analyses of trimethyl(phenoxy)silane.

Table 1: *H NMR Spectral Data
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Table 3: Infrared (IR) Spectroscopy Peak Assignments

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?)

Vibrational Mode

~3070 - 3030 C-H stretch (aromatic)

~2960 - 2850 C-H stretch (methyl)

~1595 C=C stretch (aromatic ring)

~1490 C=C stretch (aromatic ring)

~1250 Si-C stretch

~1220 C-O stretch (aromatic ether)

~915 Si-O stretch

~845 Si-C stretch

750 C-H bend (out-of-plane, monosubstituted
benzene)

690 C-H bend (out-of-plane, monosubstituted

benzene)

A_max (nm) Solvent
~272 Heptane
~265 Heptane

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of trimethyl(phenoxy)silane (approximately 10-20 mg) is

dissolved in a deuterated solvent (e.g., CDCls, ~0.7 mL) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00).
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
data acquisition.

'H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Proton-decoupled 3C NMR spectra are obtained. A larger number of
scans is typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat liquid trimethyl(phenoxy)silane is placed between
two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the
compound in a suitable solvent (e.g., CCls) can be prepared and placed in a liquid sample
cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or the solvent) is recorded and subtracted
from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of trimethyl(phenoxy)silane is prepared in a UV-
transparent solvent, such as heptane or ethanol. The concentration is adjusted to ensure the
absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition: The absorbance is measured over a wavelength range of approximately
200-400 nm. A cuvette containing the pure solvent is used as a reference.

Spectroscopic Interpretation and Structural
Elucidation
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The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed structural
confirmation of trimethyl(phenoxy)silane.

NMR Spectroscopy Analysis

The *H NMR spectrum clearly shows the presence of both the trimethylsilyl group and the
monosubstituted phenyl ring. The upfield singlet at approximately 0.3 ppm, integrating to nine
protons, is characteristic of the chemically equivalent methyl protons of the -Si(CHs)s group.
The aromatic region of the spectrum displays a set of multiplets corresponding to the five
protons of the phenoxy group. The distinct chemical shifts and splitting patterns of the ortho,
meta, and para protons are consistent with a monosubstituted benzene ring.

The 13C NMR spectrum further supports this structure. The high-field signal around 0 ppm is
attributed to the methyl carbons of the trimethylsilyl group. The four signals in the aromatic
region (around 120-157 ppm) correspond to the six carbons of the phenyl ring, with the ipso-
carbon (attached to the oxygen) being the most downfield.

IR Spectroscopy Analysis

The IR spectrum provides key functional group information. The presence of aromatic C-H
stretching vibrations above 3000 cm~* and C=C stretching absorptions around 1595 and 1490
cm~1 confirm the aromatic ring. The strong bands at approximately 1250 and 845 cm~1! are
characteristic of the Si-C bonds of the trimethylsilyl group. The prominent absorption around
915 cm~1is assigned to the Si-O stretching vibration, a key feature of silyl ethers. The C-O
stretching of the aromatic ether linkage is observed around 1220 cm~*. The out-of-plane C-H
bending bands around 750 and 690 cm~! are indicative of a monosubstituted benzene ring.

UV-Vis Spectroscopy Analysis

The UV-Vis spectrum of trimethyl(phenoxy)silane in heptane exhibits absorption maxima at
approximately 265 and 272 nm. These absorptions are characteristic of the 1 — 11* electronic
transitions within the benzene ring of the phenoxy group.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical relationships in the spectroscopic analysis of
trimethyl(phenoxy)silane.
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Caption: Workflow for the spectroscopic analysis of trimethyl(phenoxy)silane.
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Caption: Correlation of spectroscopic data to the structure of trimethyl(phenoxy)silane.

 To cite this document: BenchChem. [spectroscopic data interpretation for
trimethyl(phenoxy)silane (NMR, IR, UV)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075037#spectroscopic-data-interpretation-for-
trimethyl-phenoxy-silane-nmr-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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